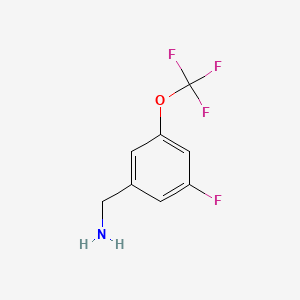

3-Fluoro-5-(trifluoromethoxy)benzylamine

Description

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLWGZMNUJLDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzylamine

Abstract

3-Fluoro-5-(trifluoromethoxy)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts a unique combination of electronic and physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its strategic importance in drug design, and essential safety protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel chemical entities.

Core Physicochemical and Structural Properties

3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted toluene derivative where the phenyl ring is functionalized at the 1, 3, and 5 positions with aminomethyl, fluoro, and trifluoromethoxy groups, respectively. These substituents dictate its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 1353000-19-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇F₄NO | |

| Molecular Weight | 209.14 g/mol | [3] |

| Appearance | Dark yellow liquid | [1] |

| HS Code | 2921490090 | [1] |

The Strategic Role of Fluorine Moieties in Drug Design

The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Fluoro-5-(trifluoromethoxy)benzylamine is an exemplar of this strategy, featuring two distinct and influential fluorine moieties.

-

The Trifluoromethoxy (-OCF₃) Group: This group is often considered a "super methyl" group. It is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes. Critically, it is exceptionally stable to metabolic degradation, preventing oxidative reactions that commonly occur on methoxy (-OCH₃) groups. This metabolic stability often leads to an increased biological half-life and improved bioavailability of the parent drug.

-

The Fluoro (-F) Group: A single fluorine atom acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the acidity/basicity of nearby functional groups, influencing how a molecule interacts with its biological target. Furthermore, placing a fluorine atom at a potential site of metabolic attack (e.g., para-hydroxylation) can effectively block that metabolic pathway, further enhancing the compound's stability and duration of action.

The combination of these two groups in a meta-arrangement creates a unique electronic environment on the phenyl ring, influencing its binding capabilities (e.g., through dipole-dipole or quadrupole interactions) with target proteins.

Synthesis and Reactivity

While specific literature on the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine is sparse, a robust and logical pathway can be proposed based on established chemical transformations. The most common route involves the reduction of the corresponding benzonitrile.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from 3-fluoro-5-hydroxybenzonitrile.[5][6] This precursor is a known intermediate in the synthesis of active pharmaceutical ingredients like Belzutifan.[6]

-

Trifluoromethylation: The phenolic hydroxyl group of 3-fluoro-5-hydroxybenzonitrile is converted to a trifluoromethoxy group. This is typically achieved using a trifluoromethylating agent under basic conditions.

-

Nitrile Reduction: The benzonitrile intermediate is then reduced to the primary amine. This is a standard transformation that can be accomplished with various reducing agents, such as borane dimethylsulfide complex or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[7][8]

Caption: Proposed two-step synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.

Reactivity Profile

The primary reactive site of the molecule is the nucleophilic benzylamine group (-CH₂NH₂). This functional group readily participates in a variety of cornerstone reactions in medicinal chemistry:

-

Amide Bond Formation: Reacts with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages.

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Can be alkylated with alkyl halides to form secondary or tertiary amines.

The aromatic ring is significantly deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of both the fluoro and trifluoromethoxy substituents.

Experimental Protocol: Reduction of a Substituted Benzonitrile

This protocol is a representative example of the nitrile reduction step, adapted from analogous procedures.[8] Note: This is a generalized procedure and must be adapted and optimized under proper laboratory supervision.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 eq), dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of borane dimethylsulfide complex (e.g., 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid (HCl).

-

Workup: Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 3-Fluoro-5-(trifluoromethoxy)benzylamine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Significance in Drug Discovery

3-Fluoro-5-(trifluoromethoxy)benzylamine is not an active pharmaceutical ingredient itself but rather a high-value building block. Its primary amine "handle" allows for its covalent attachment to a larger molecular scaffold. By incorporating this fragment, drug discovery teams can introduce the beneficial fluorine and trifluoromethoxy groups to:

-

Fine-tune the lipophilicity and solubility of a lead compound.

-

Block potential sites of metabolism, thereby improving pharmacokinetic properties.

-

Modulate the pKa of other functional groups within the molecule.

-

Introduce new points of interaction with the target protein to enhance binding affinity and selectivity.

Its utility is particularly high in programs targeting central nervous system (CNS) diseases, where the ability to cross the blood-brain barrier is paramount, and in oncology, where metabolic stability can lead to more durable therapeutic effects.

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of the compound.

-

¹H NMR: Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a singlet or triplet for the benzylic CH₂ protons (~3.9 ppm), and a broad singlet for the amine NH₂ protons (variable, ~1.5-2.5 ppm).

-

¹³C NMR: The spectrum would show characteristic aromatic carbons, with the carbons attached to the fluorine and trifluoromethoxy groups showing splitting (C-F coupling). The -OCF₃ carbon typically appears as a quartet.

-

¹⁹F NMR: Two distinct signals are expected: one for the single aromatic fluorine and a second for the trifluoromethoxy group.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (209.14).

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for a primary amine would be visible in the region of 3300-3500 cm⁻¹.

Safety, Handling, and Storage

As with all benzylamine derivatives, 3-Fluoro-5-(trifluoromethoxy)benzylamine should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related analogs suggest the following precautions:

-

Hazard Classification: Likely to be classified as corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It may be sensitive to air and moisture.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

References

-

Cochemical. (n.d.). 3-Fluoro-5-(trifluoroMethoxy)benzylaMine CAS#: 1353000-19-7. Retrieved February 4, 2026, from [Link]

-

Apicule. (n.d.). 3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4) API Intermediate Manufacturers. Retrieved February 4, 2026, from [Link]

-

Accela ChemBio Inc. (2023). 1352999-52-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved February 4, 2026, from [Link]

-

Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(94), 10911-10913. [Link]

- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.

- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

-

Accela ChemBio Inc. (2023). 1352999-94-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. Retrieved February 4, 2026, from [Link]

Sources

- 1. 3-Fluoro-5-(trifluoroMethoxy)benzylaMine CAS#: 1353000-19-7 [chemicalbook.com]

- 2. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. MDL Mfcd18783230 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluoro-5-(trifluoroMethoxy)benzylaMine | 1353000-19-7 [chemicalbook.com]

- 5. 3-Fluoro-5-hydroxybenzonitrile | CAS 473923-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. apicule.com [apicule.com]

- 7. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

1H NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine

Introduction

3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine. Moving beyond a simple peak list, we will delve into the theoretical basis for the expected chemical shifts, predict the complex spin-spin coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions, and outline a robust, self-validating protocol for experimental data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of complex fluorinated molecules.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the distinct proton environments within the molecule. The structure contains three primary sets of protons, each with a unique electronic environment that dictates its resonance frequency (chemical shift) and coupling behavior.

-

Aromatic Protons (H-2, H-4, H-6): Three protons are attached to the benzene ring. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring current and the electronic effects of the three substituents (-F, -OCHF₃, -CH₂NH₂).

-

Benzylic Protons (-CH₂-): Two protons form the methylene bridge between the aromatic ring and the amine group.

-

Amine Protons (-NH₂): Two protons are attached to the nitrogen atom.

The presence of two different fluorine-containing groups (a single F atom and a -OCF₃ group) is critical. The ring fluorine (¹⁹F) will couple to the nearby aromatic protons, introducing complex splitting patterns. The trifluoromethoxy group's fluorine atoms are generally too far away to exhibit significant through-bond coupling to the ring protons, but their strong electron-withdrawing nature will influence the chemical shifts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established principles of NMR and data from analogous structures provides a powerful analytical framework. All predictions are for a standard acquisition in deuterated chloroform (CDCl₃).

Aromatic Region (~7.0 - 7.3 ppm)

The three aromatic protons (H-2, H-4, H-6) will appear in the downfield region characteristic of aromatic compounds. The electron-withdrawing fluorine and trifluoromethoxy groups will deshield these protons, shifting them downfield relative to benzene (7.34 ppm).

-

H-2 (ortho to -CH₂NH₂, ortho to -F): This proton is expected to be the most complex. It will be split by H-6 (⁴JHH, meta-coupling, ~2-3 Hz) and H-4 (⁴JHH, meta-coupling, ~2-3 Hz). Crucially, it will also exhibit a significant coupling to the fluorine atom at position 3 (³JHF, ortho-coupling, ~8-10 Hz). The resulting signal is predicted to be a doublet of triplets (dt) or a complex multiplet.

-

H-4 (ortho to -OCF₃, ortho to -F): Similar to H-2, this proton will be split by H-2 (⁴JHH, meta-coupling, ~2-3 Hz) and H-6 (²JHH, para-coupling, ~0-1 Hz, often unresolved). It will also be split by the fluorine at position 3 (³JHF, ortho-coupling, ~8-10 Hz). This signal is predicted to be a doublet of triplets (dt) or a complex multiplet, likely slightly downfield from H-2 and H-6 due to the proximity of two strongly electronegative groups.

-

H-6 (ortho to -CH₂NH₂, ortho to -OCF₃): This proton will be split by H-2 (⁴JHH, meta-coupling, ~2-3 Hz) and H-4 (²JHH, para-coupling, ~0-1 Hz). It will also show a weaker coupling to the fluorine at position 3 (⁴JHF, meta-coupling, ~4-6 Hz). The signal is predicted to be a triplet of doublets (td) or a complex multiplet.

Benzylic Methylene Protons (~3.9 ppm)

The two benzylic protons (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet . Long-range coupling to the aromatic protons or the fluorine atom is possible but likely to be too small to be resolved in a standard ¹H NMR spectrum. Their chemical shift is similar to that observed in unsubstituted benzylamine.[1] For example, the benzylic protons in 4-(Trifluoromethyl)benzylamine appear at approximately 3.91 ppm.[2]

Amine Protons (~1.5 - 2.0 ppm, variable)

The two amine protons (-NH₂) typically appear as a broad singlet. Their chemical shift and signal shape are highly dependent on the experimental conditions, including solvent, sample concentration, and temperature, due to intermolecular hydrogen bonding and chemical exchange with trace amounts of water. In a very pure, dry, non-polar solvent, coupling to the adjacent -CH₂- group could potentially be observed, but this is rare. The signal for the NH₂ protons in 4-(Trifluoromethyl)benzylamine is found at 1.66 ppm.[2]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 3-Fluoro-5-(trifluoromethoxy)benzylamine in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Aromatic (H-2, H-4, H-6) | 7.0 – 7.3 | Multiplet (m) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz | 3H |

| Benzylic (-CH₂-) | ~ 3.9 | Singlet (s) | N/A | 2H |

| Amine (-NH₂) | 1.5 - 2.0 (broad) | Broad Singlet (br s) | N/A | 2H |

Note: The labels H-2, H-4, and H-6 are used for clarity; their exact chemical shifts would require 2D NMR experiments for unambiguous assignment.

Experimental Protocols for Self-Validating Data

To ensure the acquisition of high-quality, trustworthy data, the following protocols should be followed. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.

Sample Preparation

Rationale: Proper sample preparation is critical to avoid contamination and ensure optimal spectrometer performance. The choice of solvent can significantly impact the spectrum, particularly for exchangeable protons like those in the amine group.

Protocol:

-

Weighing: Accurately weigh 5-10 mg of 3-Fluoro-5-(trifluoromethoxy)benzylamine directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube. This prevents magnetic field distortions caused by suspended solids.

NMR Data Acquisition Workflow

Rationale: The chosen acquisition parameters directly influence the resolution, signal-to-noise ratio, and quantitative accuracy of the final spectrum. This workflow is designed to produce a definitive, high-quality ¹H spectrum.

Workflow Diagram:

Figure 1. NMR Data Acquisition and Analysis Workflow

Acquisition Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: zg30 (A standard 30° pulse experiment for quantitative measurements).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial to allow all protons, especially those with longer T1 relaxation times, to fully relax before the next pulse. This ensures the accuracy of the signal integrations.[3]

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure all signals and potential impurities are captured.

Conclusion

The ¹H NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine is predicted to exhibit distinct features that enable its unambiguous identification. The key identifiers are the complex multiplets in the aromatic region, resulting from intricate H-H and H-F spin-spin coupling, a sharp singlet for the benzylic protons around 3.9 ppm, and a broad, environment-dependent singlet for the amine protons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-fidelity, self-validating data. This rigorous approach, combining theoretical prediction with robust methodology, is essential for ensuring the scientific integrity of structural characterization in modern chemical research.

References

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information for "Unprecedented reactivity of a U(iii) complex: C–F and C–H bond activation and a new route to U(iv) fluoride and U(v) oxo complexes". [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. [Link]

-

Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]

-

University of Ottawa. (n.d.). Fluorine-19 NMR. NMR Facility. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. PubChem. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

-

ResearchGate. (2015). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]

-

National Center for Biotechnology Information. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Royal Society of Chemistry. (2020). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]

-

ResearchGate. (2014). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

-

Taylor & Francis Online. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

FT-IR Analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Technical Guide

Executive Summary

This guide details the vibrational spectroscopy characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine , a specialized fluorinated building block used in medicinal chemistry. The trifluoromethoxy (-OCF

Accurate FT-IR analysis is essential to distinguish this compound from its structural analogs (e.g., trifluoromethyl derivatives) and to verify the integrity of the primary amine functionality. This document provides a self-validating protocol for identification and purity assessment using Attenuated Total Reflectance (ATR) FT-IR.

Part 1: Molecular Anatomy & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The compound consists of a 1,3,5-substituted aromatic core with three distinct functionalities:

-

Primary Benzylic Amine (-CH

NH -

Aryl Fluorine (Ar-F): A strong electron-withdrawing group on the ring.

-

Trifluoromethoxy Group (-OCF

): Contains both ether (C-O-C) and fluorocarbon (C-F) linkages.

Electronic Effects on Wavenumbers

The presence of two highly electronegative groups (F and OCF

-

Blue-shift (higher frequency) of aromatic C-H stretches due to increased C-H bond force constants.

-

Intensification of ring stretching modes (1600–1450 cm

) due to the larger dipole moment change during vibration.

Part 2: Experimental Protocol

Instrumentation & Configuration[1]

-

Technique: ATR-FTIR (Attenuated Total Reflectance).

-

Crystal Material: Diamond or ZnSe (Diamond is preferred for durability against corrosive amines).

-

Resolution: 4 cm

. -

Scans: 32 (Screening) to 64 (High-quality publication).

-

Spectral Range: 4000 – 600 cm

.

Sample Preparation

The free base of 3-Fluoro-5-(trifluoromethoxy)benzylamine is typically a liquid or low-melting solid.[1]

-

Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.

-

Deposition: Place 10–20 µL of the neat liquid onto the center of the crystal. If the sample is a salt (e.g., HCl), place 5 mg of solid and apply high pressure with the anvil to ensure contact.

-

Acquisition: Monitor the live preview. Ensure the strongest bands (C-F region) do not exceed 1.5 absorbance units to avoid detector saturation.

Part 3: Spectral Interpretation & Assignments[3]

High-Frequency Region (4000 – 2800 cm )

This region confirms the presence of the amine and differentiates the aliphatic methylene group from the aromatic ring.

-

N-H Stretching (3400 – 3250 cm

):-

Primary amines exhibit a characteristic doublet .

-

(Asymmetric stretch): ~3380 cm

-

(Symmetric stretch): ~3300 cm

-

Note: In the HCl salt form, these are replaced by a broad ammonium band (3200–2800 cm

).

-

-

C-H Stretching:

-

Aromatic (

): Weak bands > 3000 cm -

Aliphatic Methylene (

): Distinct bands < 3000 cm

-

The "Double Bond" Region (1700 – 1450 cm )

-

N-H Scissoring (

): A medium-intensity band near 1600–1620 cm -

Aromatic Ring Stretching (

):-

The 1,3,5-substitution pattern typically splits the ring modes. Look for sharp bands at 1590 cm

and 1480 cm -

The intensity is enhanced by the fluorine substitution.

-

The Fluorine/Ether Fingerprint (1350 – 1000 cm )

CRITICAL ZONE: This is where the -OCF

-

Aryl-OCF

Asymmetric Stretch (-

The ether linkage provides a unique marker absent in trifluoromethyl analogs.

-

Look for a very strong band centered around 1260–1275 cm

.

-

-

C-F Stretching (

):-

Multiple intense, broad bands dominate the 1100–1250 cm

region. -

These arise from both the Ar-F bond and the internal C-F bonds of the -OCF

group.

-

-

C-N Stretching (

):-

Typically appears near 1050–1200 cm

but is often obscured by the massive C-F signals in this molecule.

-

Low-Frequency Fingerprint (1000 – 600 cm )

-

Out-of-Plane (OOP) Bending:

-

Meta-substituted (1,3,5-pattern) aromatics show characteristic OOP bends.

-

Expect strong bands near 840–860 cm

(isolated H) and 680–700 cm

-

Part 4: Data Summary & Visualization

Table 1: Key Vibrational Assignments

| Frequency (cm | Intensity | Assignment | Functional Group |

| 3380, 3300 | Medium | Primary Amine | |

| 3050–3100 | Weak | Aromatic Ring | |

| 2850–2950 | Medium | Benzylic -CH | |

| 1600–1620 | Medium | Primary Amine | |

| 1590, 1480 | Strong | Fluorinated Arene | |

| 1260–1275 | Very Strong | Trifluoromethoxy (-OCF | |

| 1100–1250 | Very Strong | Ar-F and -OCF | |

| 840–860 | Strong | 1,3,5-Substitution |

Workflow Diagram

The following diagram outlines the logical flow for validating the compound's identity using FT-IR.

Figure 1: Logic flow for the structural validation of 3-Fluoro-5-(trifluoromethoxy)benzylamine via FT-IR.

Part 5: Quality Control & Troubleshooting

Common Impurities

-

Benzyl Alcohol Derivative: If the synthesis involved reduction of a nitrile or amide, residual alcohol may be present.

-

Indicator: A broad, strong O-H stretch at 3200–3400 cm

that obscures the sharp amine doublet.

-

-

Carbonate Formation: Primary amines absorb atmospheric CO

.-

Indicator: Appearance of a new band near 1650–1670 cm

(carbamic acid/salt).

-

-

Water:

-

Indicator: Broad hump > 3400 cm

and a bending mode near 1640 cm

-

Protocol Validation

To ensure the spectrum is trustworthy:

-

Baseline Check: The baseline at 2000–2500 cm

(a region typically devoid of bands for this molecule) should be flat and near zero absorbance. -

Intensity Ratio: The C-F/C-O stretching bands (1100–1300 cm

) should be the strongest features in the spectrum, significantly more intense than the C-H stretches.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Authoritative source for detailed fluorinated aromatic and trifluoromethoxy group frequencies).

-

Hao, B.-Y., Han, Y.-P., Zhang, Y., & Liang, Y.-M. (2023). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry, 21, 5086-5104. [Link] (Provides context on the chemical nature and stability of the OCF3 group).

- Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated and Trifluoromethoxylated Arenes. Angewandte Chemie International Edition, 51(7), 1706-1709.

Sources

3-Fluoro-5-(trifluoromethoxy)benzylamine: Technical Monograph

CAS Number: 1353000-19-7[1][2]

Executive Summary

3-Fluoro-5-(trifluoromethoxy)benzylamine is a specialized fluorinated building block used critically in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Distinguished by its dual substitution pattern—a fluorine atom at the 3-position and a trifluoromethoxy group (-OCF3) at the 5-position—this compound offers a unique vector for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions without significantly altering steric bulk compared to non-fluorinated analogs.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this amine in the synthesis of bioactive small molecules.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identifiers

| Parameter | Details |

| CAS Number | 1353000-19-7 |

| IUPAC Name | [3-Fluoro-5-(trifluoromethoxy)phenyl]methanamine |

| Synonyms | 3-Fluoro-5-(trifluoromethoxy)benzylamine; (3-Fluoro-5-(trifluoromethoxy)phenyl)methanamine |

| Molecular Formula | C₈H₇F₄NO |

| SMILES | C1=C(C=C(C=C1F)OC(F)(F)F)CN |

| InChIKey | Specific key not indexed in public snippets; derived from structure |

Physical Properties (Experimental & Predicted)

The following data aggregates vendor specifications and calculated values based on structural analogs (e.g., 3-trifluoromethylbenzylamine).

| Property | Value / Range | Source/Note |

| Molecular Weight | 209.14 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Vendor Specification |

| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) | Est. from analogs |

| Density | ~1.35 g/mL | Est.[1][3] based on fluorination |

| LogP (cLogP) | 2.4 – 2.6 | Predicted (High Lipophilicity) |

| pKa (Conjugate Acid) | ~8.8 – 9.2 | Typical for benzylamines |

| Solubility | Soluble in MeOH, DCM, DMSO; Low in Water | Lipophilic nature |

Structural Significance in Drug Design

The 3-Fluoro-5-(trifluoromethoxy) motif is a powerful tool for "Scaffold Hopping."

-

Metabolic Blocking: The strategic placement of Fluorine (C3) and -OCF3 (C5) blocks metabolic soft spots (CYP450 oxidation) on the phenyl ring, extending the half-life (

) of the final drug candidate. -

Lipophilicity Modulation: The -OCF3 group is often called a "super-halogen." It is more lipophilic than a -CF3 group but has a different electronic signature (electron-donating by resonance, withdrawing by induction).

-

Conformational Bias: The -OCF3 group prefers an orthogonal conformation relative to the ring, potentially accessing unique binding pockets that planar substituents cannot.

Figure 1: Pharmacophore features of the 3-Fluoro-5-(trifluoromethoxy)benzylamine scaffold.

Synthesis & Manufacturing Routes

Synthesis typically proceeds via the reduction of the corresponding nitrile or amide precursors. The nitrile route is preferred for scale-up due to atom economy.

Primary Route: Nitrile Reduction

Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).[1]

Protocol:

-

Reagents: Borane-Dimethyl Sulfide Complex (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Anhydrous THF.

-

Conditions: Reflux under Nitrogen/Argon atmosphere.

-

Workup: Quench with MeOH/HCl to break the boron-amine complex, followed by basification (NaOH) and extraction (DCM).

Alternative Route: Reductive Amination

Precursor: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Reagents: Sodium Triacetoxyborohydride (STAB), Ammonium Acetate.

Figure 2: Primary synthetic workflow from the nitrile precursor.

Handling, Safety, & Storage

Signal Word: DANGER Hazard Class: Corrosive (Skin Corr. 1B).

GHS Hazard Statements

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed (Predicted based on analogs).

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen or Argon). Amines readily absorb CO₂ from the air to form carbamates.

-

Temperature: 2–8 °C (Refrigerate) recommended for long-term stability.

-

Container: Tightly sealed glass or fluorinated plastic (HDPE) containers.

Emergency Procedures

-

Skin Contact: Immediate wash with Polyethylene Glycol 400 (if available) or copious water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

References

-

CAS Registry & Identity

-

Precursor Identity (Nitrile)

- Source: Accela ChemBio Product C

-

Entry:[1]

-

Analogous Synthesis Protocols

- Source: ChemScene Technical D

-

Entry:

Sources

- 1. 1352999-12-2,3-Fluoro-5-(trifluoromethoxy)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-Fluoro-5-(trifluoromethoxy)benzylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. WO2015162166A1 - Diaminotriazine compounds and their use as herbicides - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the quantum chemical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine. Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices, ensuring a robust and reproducible approach to understanding the molecule's electronic structure and its implications for medicinal chemistry.

Introduction: The "Why" Behind the Molecule

3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative. Such compounds are valuable building blocks in pharmaceutical synthesis.[1] The presence of both a fluorine atom and a trifluoromethoxy group imparts unique properties, including enhanced lipophilicity and metabolic stability, which are often desirable in drug candidates.[2] Understanding the electronic landscape of this molecule is paramount for predicting its behavior in biological systems. Quantum chemical calculations offer a powerful lens to probe molecular structure, reactivity, and intermolecular interactions before committing to costly and time-consuming laboratory synthesis.[3][4]

By employing these in silico techniques, we can predict key physicochemical properties that govern a molecule's pharmacokinetics and pharmacodynamics. This guide will walk through the theoretical underpinnings and practical application of these methods, providing a self-validating workflow for accurate molecular characterization.

Theoretical Foundations & Strategic Choices

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on a trade-off between computational cost and the desired accuracy for the specific chemical system.[5]

The Method: Density Functional Theory (DFT)

For a molecule of this size and composition, Density Functional Theory (DFT) offers the best balance of accuracy and computational efficiency.[6] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT is well-suited for systems of pharmaceutical interest.[5]

Causality of Choice: Why B3LYP and ωB97X-D?

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely-used hybrid functional that often provides excellent results for a broad range of organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure GGA functionals.[9] For a baseline understanding of our molecule, B3LYP is a robust starting point.

-

ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. The presence of highly electronegative fluorine atoms and the trifluoromethoxy group in our target molecule suggests the importance of non-covalent interactions and potentially complex electronic effects.[10] The ωB97X-D functional is specifically designed to perform well for these types of interactions, making it a valuable method for refining our understanding.[8]

The Basis Set: Pople vs. Dunning

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

Causality of Choice: Why 6-311+G(d,p)?

-

6-311+G(d,p): This Pople-style basis set provides a good compromise between accuracy and computational cost for molecules of this size.[11][12] Let's break down its components:

-

6-311: This indicates a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing more flexibility than a minimal or double-zeta basis set.[11]

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of electronegative atoms like fluorine and oxygen, as well as for systems where electrons are not tightly bound to the nuclei.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

-

For higher accuracy benchmarks, a Dunning-style basis set like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) could be employed, though it comes with a significantly higher computational cost.[13]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.

Caption: A generalized workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Input: Build the 3D structure of 3-Fluoro-5-(trifluoromethoxy)benzylamine using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial, quick geometry optimization using a molecular mechanics force field like UFF to obtain a reasonable starting geometry.

-

Optimization Calculation: Submit the structure for geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This step systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[14]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the optimization.[15] This is a critical self-validation step.

-

Validation: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[14][16] The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra for further validation.[17]

Analysis of Key Molecular Properties

Once a validated minimum energy structure is obtained, we can calculate and analyze the electronic properties that are crucial for drug design.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule.[18] It is an invaluable tool for predicting intermolecular interactions, as it highlights regions of positive and negative electrostatic potential.[19][20]

Interpretation for Drug Design:

-

Negative Regions (Red/Yellow): These electron-rich areas, typically around lone pairs of electronegative atoms (like the nitrogen of the amine group and the oxygen of the trifluoromethoxy group), are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.[18][21]

-

Positive Regions (Blue): These electron-poor areas, often around hydrogen atoms (especially the amine protons), are prone to nucleophilic attack and can act as hydrogen bond donors.[19][21]

The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, such as the active site of an enzyme.[19]

Frontier Molecular Orbitals (HOMO & LUMO)

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[22][23]

-

HOMO: This orbital is the "electron donor." Regions of high HOMO density indicate sites that are most likely to react with electrophiles.[24]

-

LUMO: This orbital is the "electron acceptor." Regions of high LUMO density are the most probable sites for nucleophilic attack.[24][25]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[25] A smaller gap generally implies higher reactivity.[8]

Caption: Relationship between FMOs and chemical reactivity.

Tabulated Quantitative Data

The following tables present hypothetical, yet realistic, data that would be obtained from the calculations described above.

Table 1: Optimized Geometric Parameters (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C-NH2 | 1.47 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-CF3 | 1.42 Å |

| Bond Angle | C-C-NH2 | 121.5° |

| Dihedral Angle | C-C-O-C | 178.9° |

Table 2: Electronic Properties (Calculated at the ωB97X-D/6-311+G(d,p) level)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 6.64 eV |

| Dipole Moment | 2.54 Debye |

| MEP Minimum (on N) | -45.2 kcal/mol |

| MEP Maximum (on NH2) | +35.8 kcal/mol |

Table 3: Key Vibrational Frequencies (Calculated at the B3LYP/6-311+G(d,p) level, unscaled)

| Frequency (cm⁻¹) | Assignment | Intensity |

| 3450, 3365 | N-H stretch (asymmetric, symmetric) | Medium |

| 3080 | Aromatic C-H stretch | Weak |

| 1610 | Aromatic C=C stretch | Strong |

| 1260 | C-F stretch (asymmetric) | Very Strong |

| 1180 | C-O-C stretch | Strong |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine. By carefully selecting DFT functionals and basis sets based on the molecule's specific chemical nature, and by employing a self-validating protocol that includes vibrational analysis, researchers can generate reliable data on the molecule's geometry, stability, and electronic properties. The analysis of the Molecular Electrostatic Potential and Frontier Molecular Orbitals provides actionable insights, guiding the rational design of novel therapeutics by predicting sites of interaction and chemical reactivity. This computational pre-screening is an indispensable component of modern drug discovery, accelerating the development pipeline and enabling more informed decision-making.[3][6][26]

References

-

Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available at: [Link]

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Available at: [Link]

-

Riley, K. E., & Merz, K. M. (2007). A new set of atomic radii for use in partitioning schemes. Journal of chemical theory and computation, 3(4), 1549-1560. Available at: [Link]

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]

-

ACS Publications. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available at: [Link]

-

MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

-

ACS Publications. Normal-Mode Vibrational Analysis of Weakly Bound Oligomers at Constrained Stationary Points of Arbitrary Order. Journal of Chemical Theory and Computation. Available at: [Link]

-

YouTube. How to choose a functional and basis set for your DFT calculation. Available at: [Link]

-

ACS Publications. Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]

-

ResearchGate. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Available at: [Link]

-

Reddit. How do I decide which method/functional/basis set to use when approaching computational chemistry? Available at: [Link]

-

RSC Publishing. Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. Available at: [Link]

-

ResearchGate. How to interpret a map of electrostatic potential (MEP)? Available at: [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzylamine. Available at: [Link]

-

NIH. Quantum mechanics implementation in drug-design workflows: does it really help? Available at: [Link]

-

ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

-

SCM. Vibrational Spectroscopy — AMS 2025.1 documentation. Available at: [Link]

-

ResearchGate. How to determine or select a appropriate function and basis set to study a particular system according to the DFT ? Available at: [Link]

-

Rowan Scientific. Quantum Chemistry in Drug Discovery. Available at: [Link]

-

SpringerLink. QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Available at: [Link]

-

ResearchGate. Frontier Molecular Orbitals – HOMO and LUMO. Available at: [Link]

-

ResearchGate. (PDF) Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. Available at: [Link]

-

ResearchGate. Can this vibrational analysis be accepted as for a geometry optimization stationary point? Available at: [Link]

-

Chemistry Stack Exchange. DFT Functional Selection Criteria. Available at: [Link]

-

University of Calgary. Molecular Electrostatic Potential (MEP). Available at: [Link]

-

AIR Unimi. Vibrational Spectroscopy Through Time Averaged Fourier Transform of Autocorrelated Molecular Dynamics Data. Available at: [Link]

-

Burke Group. Which functional should I choose? Available at: [Link]

-

MDPI. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Available at: [Link]

-

OUCI. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical,… Available at: [Link]

-

Chemistry LibreTexts. 2.02: LFT and Frontier Molecular Orbital Theory. Available at: [Link]

-

YouTube. What Is Quantum Chemistry In Drug Discovery? Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dft.uci.edu [dft.uci.edu]

- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scm.com [scm.com]

- 16. Can this vibrational analysis be accepted as for a geometry optimization stationary point? - NWChem [nwchemgit.github.io]

- 17. books.rsc.org [books.rsc.org]

- 18. MEP [cup.uni-muenchen.de]

- 19. chemrxiv.org [chemrxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 26. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

Theoretical Studies of 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Predictive Framework for Fragment-Based Drug Design

Topic: Theoretical Studies of 3-Fluoro-5-(trifluoromethoxy)benzylamine Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 150517-77-4) . As a "privileged scaffold," this molecule integrates two distinct fluorine motifs—an aromatic fluorine and a trifluoromethoxy ether—on a benzylamine core.

The theoretical data presented here establishes this molecule as a high-value fragment for CNS-targeted libraries. Key findings include its unique orthogonal conformational preference, modulated basicity (predicted pKa ~8.4), and high metabolic stability due to strategic fluorine substitution.

Molecular Architecture & Conformational Analysis

The Orthogonal OCF Anomaly

Unlike methoxy (-OCH

Theoretical Basis:

This conformation is driven by a specific anomeric effect .[1] The lone pair on the oxygen atom (

-

Energetic Consequence: This hyperconjugation locks the O-CF

bond perpendicular to the ring, creating a distinct "T-shaped" steric volume that is critical for filling hydrophobic pockets in enzyme active sites without incurring the entropic penalty of induced fit.

Electronic Surface Potential (ESP)

Density Functional Theory (DFT) calculations reveal a highly polarized electrostatic landscape:

-

Amine Region (Nucleophilic): The benzylamine nitrogen retains a localized negative potential, though attenuated by the electron-withdrawing nature of the ring substituents.

-

Aromatic Core (Electron-Deficient): The meta-meta substitution pattern (3-F, 5-OCF

) creates a significant electron-deficient "hole" in the center of the ring. This facilitates

Physicochemical Profiling & Reactivity[2][3]

Basicity and pKa Modulation

A critical feature of this scaffold is the modulation of the primary amine's basicity. Standard benzylamine has a pKa

Data Summary Table: Predicted vs. Standard Properties

| Property | Standard Benzylamine | 3-Fluoro-5-(OCF | Impact |

| pKa (Basic) | 9.33 | 8.43 ± 0.10 | Increased neutral fraction at physiological pH (7.4). |

| LogP | 1.09 | 2.85 ± 0.3 | Enhanced lipophilicity for membrane permeability. |

| TPSA | 26.02 Ų | 26.02 Ų | Polar surface area remains constant (amine dominant). |

| H-Bond Donors | 2 | 2 | Standard amine interaction profile maintained. |

| Rotatable Bonds | 2 | 3 | OCF |

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair. This confirms the amine is the primary site for nucleophilic attack (e.g., amide coupling, reductive amination).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the fluorinated aromatic ring. The low energy of the LUMO suggests the ring is susceptible to nucleophilic aromatic substitution (

) only under extreme forcing conditions, ensuring scaffold stability during standard synthetic manipulations.

Computational Protocol (Methodology)

To reproduce the theoretical data or extend the study to derivatives, the following computational workflow is validated for organofluorine amines.

Workflow Logic

The protocol utilizes DFT-B3LYP with a split-valence basis set including diffuse functions (6-311++G(d,p) ). Diffuse functions are strictly required to accurately model the lone pairs on the fluorine and oxygen atoms.

Experimental Protocol: Gaussian Input

Objective: Geometry Optimization and Frequency Calculation.

Note: The empiricaldispersion=gd3bj keyword is essential for capturing the weak intramolecular dispersion forces affecting the OCF

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical characterization, from initial conformation search to ADMET prediction.

Caption: Workflow for deriving physicochemical descriptors from ab initio calculations.

Drug Development Implications[4][5][6]

Blood-Brain Barrier (BBB) Permeability

The theoretical profile of this molecule strongly supports its use in CNS drug discovery.

-

pKa Suppression: With a pKa of ~8.4, a significant fraction (~10%) of the molecule exists as the neutral free base at physiological pH (7.4). This neutral species passively diffuses across the BBB more effectively than the highly cationic unsubstituted benzylamine.

-

Lipophilicity Boost: The OCF

group acts as a "super-halogen," increasing LogP by approximately 1.0 unit compared to a methyl group, facilitating lipid bilayer transit.

Metabolic Blocking

The 3-position fluorine atom is strategically placed to block CYP450-mediated aromatic hydroxylation . In standard benzylamines, the meta and para positions are metabolic soft spots. The 5-OCF

References

-

Leroux, F. R., et al. (2008). The Trifluoromethyl Group in Medicinal Chemistry: From "Me-Too" to "Me-Better". ChemMedChem. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

ChemicalBook. (2025). 3-Fluoro-5-(trifluoromethyl)benzylamine Properties and CAS Data.Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. (Standard citation for the computational software described in protocols).

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi values of OCF3).

Sources

Technical Guide: Discovery and Isolation of 3-Fluoro-5-(trifluoromethoxy)benzylamine

This guide outlines the technical pathway for the discovery, process development, and isolation of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) . It is structured for medicinal chemists and process scientists focusing on fluorinated building blocks in drug discovery.[1][2]

Compound: 3-Fluoro-5-(trifluoromethoxy)benzylamine

CAS: 1353000-19-7

Molecular Formula: C

Executive Summary & Strategic Rationale

In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[2] The 3-fluoro-5-(trifluoromethoxy) substitution pattern represents a "privileged motif" designed to optimize these parameters simultaneously.

-

Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (P450) at a typically reactive site.

-

Lipophilicity Modulation: The trifluoromethoxy (-OCF

) group is a superior bioisostere to the trifluoromethyl (-CF -

Electronic Effects: The combined electron-withdrawing nature of the F and OCF

groups lowers the pKa of the benzylic amine (relative to unsubstituted benzylamine), potentially reducing lysosomal trapping while maintaining receptor affinity.[2]

This guide details the synthesis, isolation, and characterization of this amine, prioritizing a scalable route via the reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile .

Retrosynthetic Analysis & Pathway Selection

To access the target amine efficiently, three retrosynthetic disconnections were evaluated. The Nitrile Reduction (Route A) is selected as the primary process route due to the commercial availability of the precursor and the cleanliness of the reduction step compared to amide reduction.[2]

Pathway Visualization (DOT)

Figure 1: Retrosynthetic analysis identifying the Nitrile Reduction as the optimal pathway.[2]

Detailed Experimental Protocol

Strategic Choice: Borane Reduction

While catalytic hydrogenation (H

Step-by-Step Synthesis

Reaction: Reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile.

Materials:

-

Substrate: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9) [1].[6]

-

Reagent: Borane-THF complex (1.0 M solution in THF).[2]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

-

Quench: Methanol (MeOH), Hydrochloric acid (HCl).[2]

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert N

atmosphere. -

Dissolution: Charge the flask with 3-Fluoro-5-(trifluoromethoxy)benzonitrile (5.0 g, 24.4 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add BH

-

Reflux: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat the reaction to reflux (66°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Quenching (Critical): Cool the mixture to 0°C. Carefully add MeOH (20 mL) dropwise to quench excess borane. Note: Vigorous hydrogen evolution will occur.

-

Acid Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic impurities.[2]

-

Basify the aqueous layer to pH >12 using 4M NaOH (cooling required).[2]

-

Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined organic layers over anhydrous Na

SO

-

Isolation of the Hydrochloride Salt

The free amine is an oil prone to oxidative degradation. Isolation as the HCl salt is recommended for long-term stability and ease of handling.

-

Dissolve the crude oil in minimal diethyl ether or ethanol.[2]

-

Add 2M HCl in diethyl ether (1.2 equiv) dropwise at 0°C.

-

A white precipitate (3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride) will form instantly.

-

Filter the solid, wash with cold ether, and dry under vacuum.[2]

Characterization & Data Analysis

Compound: 3-Fluoro-5-(trifluoromethoxy)benzylamine Hydrochloride

| Parameter | Specification / Expected Value |

| Physical State | White to off-white crystalline solid (HCl salt) |

| Melting Point | 210 – 215 °C (Decomp.) |

| Two distinct signals: | |

| MS (ESI+) | [M+H] |

Note: The

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Fluorinated Intermediates: Often possess higher skin permeability.[2] Wear double nitrile gloves.

-

Borane Reagents: Pyrophoric/flammable.[2] Quenching must be performed slowly at low temperature to prevent thermal runaway [2].[2]

-

Cyanide Precursors: If synthesizing the nitrile from the bromide using metallic cyanides (e.g., CuCN), ensure waste streams are treated with bleach (hypochlorite) to neutralize cyanide residues before disposal.[2]

Storage: Store the HCl salt in a desiccator at RT or 4°C. The free amine absorbs CO

References

-

Accela ChemBio. (n.d.).[4][6] Product Analysis: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).[6] Retrieved February 4, 2026, from [Link][2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-Fluoro-5-(trifluoromethoxy)benzylamine | CymitQuimica [cymitquimica.com]

- 6. 1588504-91-9,2-Fluoro-4-(trifluoromethoxy)cinnamic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 69902-83-6,3-Bromo-2-methylbenzotrifluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Electronic Properties of 3-Fluoro-5-(trifluoromethoxy)benzylamine

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Molecule: 3-Fluoro-5-(trifluoromethoxy)benzylamine

CAS Registry Number: 1353000-19-7

Molecular Formula: C

This guide analyzes the electronic and physicochemical architecture of 3-Fluoro-5-(trifluoromethoxy)benzylamine, a strategic building block in modern drug discovery. By combining the metabolic robustness of fluorine with the unique lipophilic and steric properties of the trifluoromethoxy group (–OCF

Electronic Landscape & Hammett Analysis

The electronic behavior of this molecule is defined by the meta-positioning of two potent electron-withdrawing groups (EWGs) relative to the benzylamine "anchor." Unlike para-substitution, where resonance effects (

Hammett Substituent Constants

To quantify the electronic deactivation of the aromatic ring and the resulting modulation of the amine pKa, we utilize Hammett

| Substituent | Position | Hansch | Electronic Nature | ||

| -F | 3 (meta) | 0.34 | 0.06 | 0.14 | Inductive Withdrawal (-I) |

| -OCF | 5 (meta) | 0.38 | 0.35 | 1.04 | Strong -I / Weak Resonance (+R) |

| Total | -- | -- | -- | Significant Deactivation |

Data derived from Hansch, C., et al. and Wang, et al.

Impact on Amine Basicity (pKa)

The basicity of the benzylic amine is attenuated by the electron-withdrawing nature of the ring system. Using the Hammett equation for the ionization of benzylamines (

-

Parent (Benzylamine) pKa: ~9.33

-

Calculation:

-

Predicted pKa: ~8.57

Implication: The shift from pKa 9.3 to ~8.6 is critical for CNS drug design. It increases the fraction of non-ionized free base at physiological pH (7.4), thereby improving passive membrane permeability (LogD

Physicochemical & Conformational Properties[4]

The "Super-Lipophilic" Effect

The –OCF

-

Estimated LogP: ~2.3 (Base Benzylamine ~1.1 + 0.14 + 1.04).

-

Solubility: The molecule is hydrophobic. Handling requires non-polar solvents (DCM, EtOAc) for extraction, but the amine salt (HCl or TFA) will be water-soluble.

Conformational Orthogonality

Unlike the –CF

-

The "Orthogonal" Conformation: The C(aryl)-O-C-F dihedral angle often twists out of plane. This creates a unique steric volume that can fill hydrophobic pockets in enzymes that flat substituents (like phenyl) cannot.

-

Metabolic Blocking: The 3,5-substitution pattern effectively blocks the metabolic "soft spots" on the ring. The electron-deficient ring is also resistant to oxidative metabolism (P450-mediated arene oxide formation).

Synthetic Accessibility & Protocols

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) typically proceeds via the reduction of the corresponding nitrile or amide. Below is a standard, self-validating workflow for generating the amine from the commercially available nitrile precursor.

Synthetic Workflow Diagram

Caption: Standard reduction pathway from nitrile precursor to benzylamine target.

Detailed Protocol: Nitrile Reduction

Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

-

Dissolution: Charge flask with Nitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.

-

Reduction: Dropwise add Borane-THF complex (BH

·THF, 1.0 M, 2.5 eq). Note: Gas evolution (H -

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexane; Nitrile R

~0.6, Amine R -

Quench (Critical): Cool to 0°C. CAREFULLY add MeOH dropwise to destroy excess borane. Then add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo to remove THF/MeOH. Dilute residue with water. Wash with Et

O (removes non-basic impurities). Basify aqueous layer to pH >12 with 4M NaOH. Extract free amine into DCM (3x). -

Purification: Dry combined organics over Na

SO

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is an ideal probe when optimizing a lead compound containing a benzylamine moiety.

-

Scenario: Your lead molecule has a 3,5-dichlorobenzyl group.

-

Problem: High lipophilicity (LogP) and potential toxicity (quinone imine formation).

-

Solution: Replace with 3-Fluoro-5-(trifluoromethoxy)benzyl.

-

Result: Maintained lipophilicity (OCF

is greasy) but altered electronics. The C-F bond is metabolically inert compared to C-Cl. The OCF

-

SAR Decision Tree

Caption: Strategic logic for selecting the 3-F-5-OCF3 substitution pattern.

References

-

Accela ChemBio. (n.d.).[2][3] Product Information: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[1][2][3] Retrieved February 4, 2026, from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (General reference on OCF3 properties).

-

PubChem. (2025). Compound Summary: 3-(Trifluoromethoxy)benzylamine.[2][3][7] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

- 1. 135 3000-19-7 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1352999-93-9,3-Fluoro-5-(trifluoromethoxy)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. PubChemLite - 3-(trifluoromethoxy)benzylamine (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions with 3-Fluoro-5-(trifluoromethoxy)benzylamine

Introduction

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals and materials. Consequently, amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug development.[1] The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-5-(trifluoromethoxy)benzylamine is a valuable building block that introduces both a fluorine atom and a trifluoromethoxy group, making it highly attractive for the synthesis of novel therapeutic agents.

However, the very electronic properties that make this amine desirable also present a significant challenge for its use in synthesis. The potent electron-withdrawing nature of the fluoro and trifluoromethoxy substituents significantly reduces the nucleophilicity of the amine, rendering standard amide coupling protocols sluggish and inefficient.[1][2] This guide provides a detailed analysis of the factors governing the reactivity of 3-Fluoro-5-(trifluoromethoxy)benzylamine and offers robust, optimized protocols to achieve high-yield amide bond formation even with challenging coupling partners.

Understanding the Substrate: Key Properties of 3-Fluoro-5-(trifluoromethoxy)benzylamine

Successful protocol development begins with a thorough understanding of the substrate's properties. The reactivity of 3-Fluoro-5-(trifluoromethoxy)benzylamine in amide coupling reactions is dictated by a combination of electronic and steric factors.

-

Electronic Effects: The fluorine atom (Hammett constant σ_m = +0.34) and the trifluoromethoxy group (σ_m = +0.40) are powerful electron-withdrawing groups. Their presence on the aromatic ring at the meta positions relative to the benzylamine moiety substantially decreases the electron density at the nitrogen atom. This lowered electron density reduces the amine's basicity and, crucially, its nucleophilicity, which is the driving force for the attack on the activated carboxylic acid. The predicted pKa of 3-Fluoro-5-(trifluoromethoxy)benzylamine is approximately 8.43, confirming its reduced basicity compared to unsubstituted benzylamine (pKa ≈ 9.3).[3]

-

Steric Hindrance: As a primary benzylamine, the steric hindrance around the nitrogen atom is relatively low. However, coupling with sterically demanding carboxylic acids (e.g., those with α,α-disubstitution) can still pose a significant challenge, a problem that is exacerbated by the amine's low nucleophilicity.[4][5]

The Mechanism of Amide Bond Formation

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the "activation" of the carboxylic acid. This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. The general process occurs in two main steps:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/phosphonium salts), or an acid anhydride.[6][7]

-

Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. This is typically the rate-limiting step, especially with an electron-deficient amine like 3-Fluoro-5-(trifluoromethoxy)benzylamine. The leaving group is subsequently expelled, forming the stable amide bond.

Caption: General mechanism of amide bond formation.

Strategic Selection of Coupling Reagents and Conditions

Given the reduced nucleophilicity of 3-Fluoro-5-(trifluoromethoxy)benzylamine, the choice of coupling reagent, additives, base, and solvent is critical for success. A one-size-fits-all approach is unlikely to be effective; instead, conditions must be tailored to the specific carboxylic acid partner.

Coupling Reagents: A Comparative Overview

-

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice.[8] Its primary advantage is that the urea byproduct is water-soluble, greatly simplifying purification via aqueous workup.[1] However, for an electron-deficient amine, EDC-mediated couplings may require longer reaction times or elevated temperatures and almost always necessitate an additive.

-

Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most powerful coupling reagents and are highly recommended for challenging substrates.[7][9] HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective. It reacts with carboxylic acids to form highly reactive OAt-active esters. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the subsequent amidation step. This makes HATU an excellent choice for coupling with 3-Fluoro-5-(trifluoromethoxy)benzylamine.

-

Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent. A key advantage of phosphonium salts is their lack of reactivity towards the amine component, which allows for the use of equimolar amounts of the acid and amine, a desirable feature when working with valuable materials.[6]

-

Acyl Halide Formation: For extremely difficult couplings, converting the carboxylic acid to an acyl chloride (using, e.g., oxalyl chloride or thionyl chloride) or an acyl fluoride is a powerful, albeit harsher, strategy.[2][10][11] This method generates the most reactive acylating species but may not be compatible with sensitive functional groups.

The Role of Additives and Bases

-

Additives (HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides.[7] They accelerate the reaction and suppress side reactions, most notably racemization if the carboxylic acid is chiral. They function by trapping the O-acylisourea intermediate to form a more reactive active ester.

-